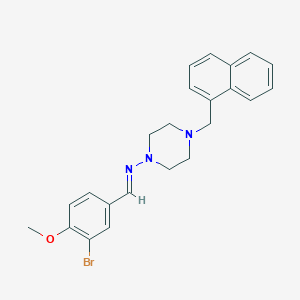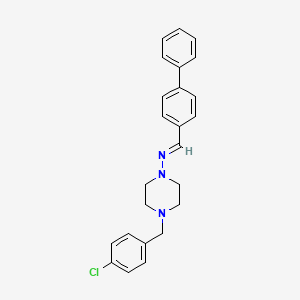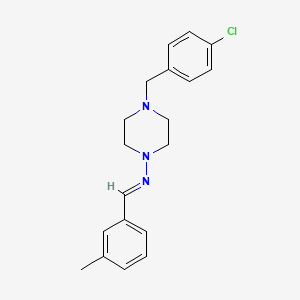![molecular formula C10H12N4O2 B3911661 methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate](/img/structure/B3911661.png)
methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate
説明
Methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate, also known as MDCB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a hydrazine derivative of benzoic acid and has been synthesized through a number of methods. In
作用機序
The mechanism of action of methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound also inhibits the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In terms of its anti-inflammatory effects, this compound has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. Studies have shown that this compound is metabolized by the liver and excreted in the urine. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its anticancer and anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate in lab experiments is its low toxicity and high solubility in aqueous solutions. Additionally, this compound has been shown to have a high selectivity for cancer cells, which may reduce the risk of side effects. However, one limitation of using this compound in lab experiments is its limited availability and high cost.
将来の方向性
There are several future directions for research on methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as an anticancer and anti-inflammatory agent. Finally, studies are needed to investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
科学的研究の応用
Methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate has been used in scientific research as a potential anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
特性
IUPAC Name |
methyl 4-[(E)-(diaminomethylidenehydrazinylidene)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-16-9(15)8-4-2-7(3-5-8)6-13-14-10(11)12/h2-6H,1H3,(H4,11,12,14)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJNHEQQSVPICY-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NN=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3911593.png)

![N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3911601.png)
![4-[(2-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B3911604.png)
![5-(4-chlorophenyl)-1-[(4-methoxyphenyl)acetyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3911613.png)
![4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B3911614.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3911621.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3911626.png)
![5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde semicarbazone](/img/structure/B3911628.png)

![1,1,1-trifluoro-4-[(4-{[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}phenyl)amino]-3-penten-2-one](/img/structure/B3911632.png)
![1H-imidazol-2-yl[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanone](/img/structure/B3911656.png)

![2-[5-({[(3-chlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3911670.png)